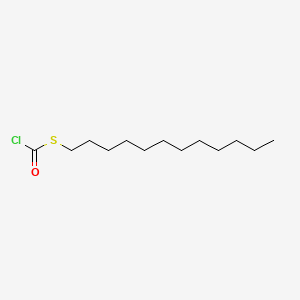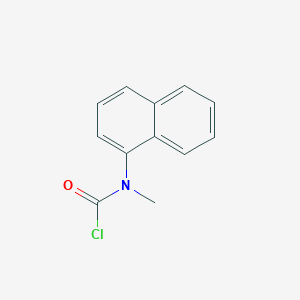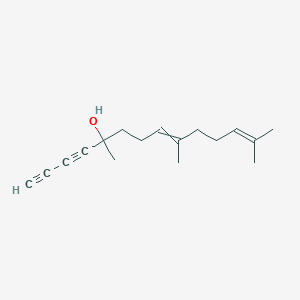
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, where specific catalysts and reaction conditions are employed to achieve the desired structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products Formed
Aplicaciones Científicas De Investigación
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress responses and membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Shares a similar backbone structure but differs in functional groups and double bond positions.
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another compound with a similar carbon skeleton but distinct in its spirocyclic structure.
Uniqueness
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is unique due to its combination of double and triple bonds, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
57069-94-0 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
5,9,13-trimethyltetradeca-8,12-dien-1,3-diyn-5-ol |
InChI |
InChI=1S/C17H24O/c1-6-7-13-17(5,18)14-9-12-16(4)11-8-10-15(2)3/h1,10,12,18H,8-9,11,14H2,2-5H3 |
Clave InChI |
FXODAZTXZXWPQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C#CC#C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


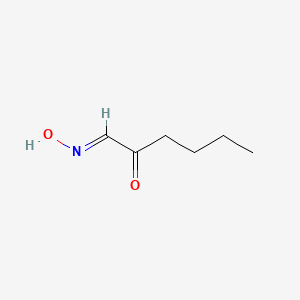
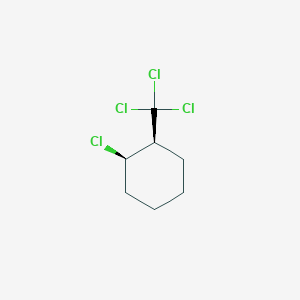
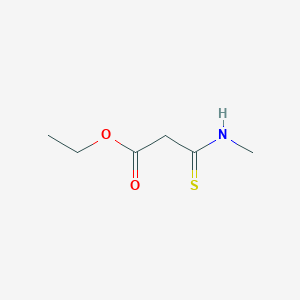
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)


![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
